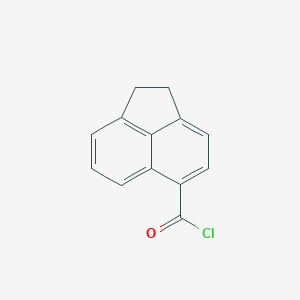

Acenaphthene-5-carbonyl chloride

Descripción

Acenaphthene-5-carbonyl chloride is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, functionalized with a carbonyl chloride (-COCl) group at the 5-position. Acenaphthene derivatives are characterized by fused benzene and naphthalene-like rings, imparting rigidity and planar geometry.

Propiedades

Número CAS |

16331-49-0 |

|---|---|

Fórmula molecular |

C13H9ClO |

Peso molecular |

216.66 g/mol |

Nombre IUPAC |

1,2-dihydroacenaphthylene-5-carbonyl chloride |

InChI |

InChI=1S/C13H9ClO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 |

Clave InChI |

MZNZTFSYLQWZLR-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5-Methylthiophene-2-carbonyl Chloride

Structural Differences :

- Core Aromatic System : Acenaphthene-5-carbonyl chloride features a polycyclic aromatic backbone, while 5-methylthiophene-2-carbonyl chloride (CAS 50987-66-1) is based on a thiophene ring (a sulfur-containing heterocycle) .

- Substituents : The thiophene derivative has a methyl group at the 5-position, whereas the acenaphthene analog lacks alkyl substituents but includes a fused aromatic system.

Physicochemical Properties :

Acenaphthene, 5-chloro (CAS 5209-33-6)

Key differences include:

- Functional Group : The chloro substituent (-Cl) vs. carbonyl chloride (-COCl).

- Boiling Points : Under reduced pressure, 5-chloroacenaphthene exhibits boiling points of 592.2 K (1.03 bar) and 436.2 K (0.017 bar) . Carbonyl chloride derivatives typically have higher boiling points due to polar functional groups.

Research Findings and Data Gaps

- Reactivity Trends : Thiophene-based carbonyl chlorides generally exhibit faster reaction kinetics in acylations compared to polycyclic analogs, attributed to reduced steric hindrance and enhanced electron density from sulfur .

- Thermal Stability : Acenaphthene derivatives, with fused aromatic systems, likely decompose at higher temperatures than thiophene analogs, though experimental data is lacking.

- Synthetic Utility : Both compounds serve as acylating agents, but the choice depends on the desired steric and electronic effects in the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.